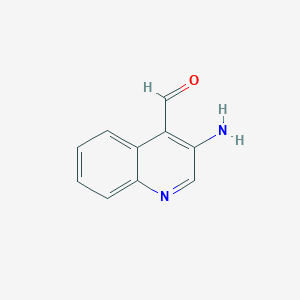

3-Aminoquinoline-4-carbaldehyde

Description

Properties

IUPAC Name |

3-aminoquinoline-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJHEVJGFMSUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492879 | |

| Record name | 3-Aminoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63481-68-5 | |

| Record name | 3-Aminoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Quinolines As Core Heterocyclic Scaffolds in Chemical Synthesis

Quinoline (B57606), a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comontosight.ai This fundamental structure, first isolated from coal tar in 1834, serves as a crucial building block in the synthesis of a wide array of molecules. numberanalytics.comnih.govwikipedia.org The presence of the nitrogen atom imparts unique electronic properties to the quinoline ring, making it a versatile scaffold in medicinal chemistry, materials science, and catalysis. numberanalytics.comrsc.org

Quinoline and its derivatives are recognized for their broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netjddtonline.info Prominent drugs such as chloroquine (B1663885), ciprofloxacin, and topotecan (B1662842) feature the quinoline core, highlighting its importance in pharmaceutical development. nih.govresearchgate.net The ability of the quinoline scaffold to be functionalized at various positions allows for the fine-tuning of its biological and chemical properties, making it a privileged structure in drug discovery. rsc.orgresearchgate.net

Strategic Positioning of Aldehyde and Amino Functionalities at C 4 and C 3 of the Quinoline Ring

The specific placement of an aldehyde (-CHO) group at the C-4 position and an amino (-NH2) group at the C-3 position of the quinoline (B57606) ring in 3-Aminoquinoline-4-carbaldehyde is of significant strategic importance. The aldehyde group is a versatile functional handle that can participate in a variety of chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. Its presence at C-4 makes it a valuable precursor for the synthesis of more complex quinoline derivatives. ontosight.ai For instance, quinoline-4-carbaldehydes are used as building blocks to create compounds targeting specific biological pathways. ontosight.ai

The amino group at the C-3 position acts as a powerful directing group and a site for further functionalization. The electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde group, along with the quinoline ring system, influences the molecule's reactivity and potential for forming intricate molecular architectures. This substitution pattern is crucial for creating compounds with specific steric and electronic profiles, which can be essential for their intended applications. The synthesis of polysubstituted 4-aminoquinolines often involves strategies that allow for the introduction of various functional groups at the 2- and 3-positions. nih.govfrontiersin.org

Historical Context of Quinoline 4 Carbaldehyde and Aminoquinaldehydes in Chemical Literature

The history of quinoline (B57606) chemistry dates back to the 19th century. numberanalytics.com While quinoline itself was isolated in 1834, the exploration of its derivatives, including carbaldehydes and amino-substituted variants, followed as synthetic methodologies developed. numberanalytics.comwikipedia.org Early research on quinoline was closely tied to the quest for antimalarial drugs, inspired by the structure of quinine. numberanalytics.com

The Vilsmeier-Haack reaction has been a key method for the synthesis of quinoline-4-carbaldehydes, involving the formylation of quinoline. ontosight.ai The development of methods to introduce amino groups onto the quinoline ring has also been a significant area of research. For instance, the synthesis of 4-aminoquinolines often relies on the nucleophilic aromatic substitution of 4-chloroquinolines. nih.govfrontiersin.org The study of aminoquinaldehydes, which combine these two important functional groups, represents a more recent area of investigation, driven by the potential of these compounds as versatile intermediates in organic synthesis.

Overview of Research Trajectories Pertaining to the Compound S Chemical Behavior

Direct Synthesis Approaches to this compound

Direct synthesis methods aim to introduce the amino and carbaldehyde functionalities onto a pre-formed quinoline ring. These approaches can be advantageous in terms of step economy but are often dependent on the reactivity and selectivity of the quinoline system.

Functionalization of Pre-formed Quinoline Systems (e.g., C-4 formylation, C-3 amination)

The introduction of a formyl group at the C-4 position of a 3-aminoquinoline (B160951) can be accomplished through electrophilic formylation reactions. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide), is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. acs.orgnih.govresearchgate.netresearchgate.netmdpi.com The amino group at the C-3 position activates the quinoline ring, directing the electrophilic substitution to the adjacent C-4 position.

Conversely, the introduction of an amino group at the C-3 position of a 4-formylquinoline is more challenging due to the electron-withdrawing nature of the aldehyde, which deactivates the ring towards nucleophilic substitution. A more viable strategy involves the use of a precursor such as a 3-halo-4-formylquinoline. The halogen can then be displaced by an amino group via a nucleophilic aromatic substitution (SNAr) reaction. This often requires a copper catalyst and a source of ammonia (B1221849) or an amine. google.com

Table 1: Examples of Functionalization Reactions for Quinoline Systems

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Acetanilide | Vilsmeier-Haack reagent (DMF, POCl₃) | 2-Chloro-3-formylquinoline | Good | researchgate.netresearchgate.net |

| 3-Acyl-2,4-dihydroxyquinoline | Vilsmeier-Haack reagent | 3-(3-Chloroprop-2-ene-1-al)-2,4-dichloroquinoline | - | acs.org |

| 3-Bromo-4-methylpyridine | Conc. NH₃, CuSO₄, 180°C | 3-Amino-4-methylpyridine | 90 | google.com |

Multi-component Reactions Leading to the Quinoline-Carbaldehyde Framework

Multi-component reactions (MCRs) offer an efficient route to complex molecules like this compound in a single synthetic operation. rsc.orgbeilstein-journals.orgnih.gov Several classic named reactions for quinoline synthesis, such as the Doebner, Doebner-von Miller, and Povarov reactions, fall under this category. chemicalbook.comnih.govnih.govnih.govacs.org While a direct one-pot synthesis of this compound via an MCR is not extensively reported, these reactions can be adapted to produce highly substituted quinolines that are precursors to the target molecule. For instance, a modified Doebner reaction using an appropriately substituted aniline (B41778), an aldehyde, and pyruvic acid could potentially yield a 3-aminoquinoline-4-carboxylic acid, which can then be reduced to the aldehyde. acs.orgacs.org

A modular three-component synthesis of 4-aminoquinolines has been developed involving an imidoylative Sonogashira coupling followed by acid-mediated cyclization, demonstrating the power of MCRs in accessing substituted quinoline scaffolds. rsc.org Furthermore, the synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been achieved through a one-pot reaction of aromatic aldehydes, aromatic amines, and malononitrile, showcasing a pathway to vicinally functionalized quinolines. researchgate.net

Indirect Synthesis via Precursors and Subsequent Transformation

Indirect methods involve the synthesis of a quinoline derivative with precursor functionalities at the C-3 and C-4 positions, followed by chemical transformations to yield the final this compound.

Oxidative Transformations of Methylquinolines and Analogs to Carbaldehydes

A common and effective strategy for introducing a carbaldehyde group is through the oxidation of a methyl group. Therefore, the synthesis of 3-amino-4-methylquinoline is a key step in this approach. The synthesis of 3-amino-4-methylisoquinoline has been reported, indicating that similar methodologies could be applied to the quinoline scaffold. chemicalbook.com Once the 3-amino-4-methylquinoline precursor is obtained, the methyl group at the C-4 position can be oxidized to a carbaldehyde. Various oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the tolerance of other functional groups on the quinoline ring.

Reduction of Nitrile or Carboxylic Acid Derivatives to the Aldehyde Moiety

A versatile indirect route involves the reduction of a nitrile or a carboxylic acid (or its derivative) at the C-4 position of a 3-aminoquinoline. The synthesis of 4-aminoquinoline-3-carbonitrile (B2762942) and 3-aminoquinoline-5-carboxylic acid methyl ester has been documented, suggesting that the required 3-aminoquinoline-4-carbonitrile and 3-aminoquinoline-4-carboxylic acid precursors are synthetically accessible. researchgate.netgoogle.com

The reduction of a nitrile to an aldehyde can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, which prevents over-reduction to the amine. youtube.com Similarly, carboxylic acids can be reduced to aldehydes. This often involves a two-step process where the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which is then reduced to the aldehyde using a suitable reducing agent like DIBAL-H. The synthesis of 2-chloroquinoline-3-carboxamides from the corresponding carbaldehydes via oxidation has been reported, logically suggesting that the reverse transformation, the reduction of a carboxylic acid derivative, is a feasible pathway.

Table 2: Reagents for the Reduction of Nitriles and Carboxylic Acids to Aldehydes

| Functional Group | Reducing Agent | Product | Reference |

| Nitrile | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | youtube.com |

| Nitrile | Stephen aldehyde synthesis (SnCl₂, HCl) | Aldehyde | |

| Carboxylic Acid | 1. SOCl₂ or other activating agent 2. Reducing agent (e.g., DIBAL-H) | Aldehyde |

Cyclization Strategies for 3-Aminoquinoline Ring Formation (e.g., modified Doebner reactions)

The construction of the quinoline ring system through cyclization reactions is a fundamental approach in quinoline synthesis. The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is a well-established method for synthesizing quinoline-4-carboxylic acids. beilstein-journals.orgnih.govacs.orgacs.org To obtain the desired 3-aminoquinoline scaffold, a modified Doebner-type reaction could be envisioned. This would involve using a starting material that introduces the amino group at the C-3 position. For instance, the use of a 1,2-diaminobenzene derivative or a protected version in a reaction with an α,β-unsaturated aldehyde or ketone could lead to the formation of a 3-aminoquinoline derivative. Subsequent functionalization at the C-4 position would then be required to introduce the carbaldehyde group.

Another approach involves the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from anthranilic acids, which demonstrates the construction of a related heterocyclic system with an amino group adjacent to a functionalized position. mdpi.com Such strategies highlight the potential for building the desired substitution pattern through carefully chosen cyclization precursors.

Palladium-Catalyzed and Other Metal-Mediated Synthetic Routes to C-4 Formylated Quinolines

The introduction of a formyl group at the C-4 position of a quinoline ring, particularly one already bearing an amino substituent, is a sophisticated synthetic challenge that is often addressed using transition-metal-catalyzed reactions. Palladium-based catalysts, in particular, have demonstrated significant utility in the construction and functionalization of the quinoline core. nih.gov

One prominent strategy involves the carbonylative cyclization of appropriately substituted precursors. For instance, palladium-catalyzed three-component carbonylative cyclization is an efficient method for synthesizing quinolone scaffolds. mdpi.comacs.org While this often yields 4-quinolones (oxo derivatives), modifications of the starting materials and reaction conditions can, in principle, be adapted to yield formylated products. The process typically involves the coupling of an aniline derivative, an alkyne, and carbon monoxide, with the palladium catalyst orchestrating the formation of the heterocyclic ring. A key challenge is controlling the regioselectivity to ensure formylation at the desired C-4 position.

Another powerful approach is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. This palladium-catalyzed reaction can be employed to introduce carbon-based functional groups onto the quinoline scaffold. acs.org For the synthesis of C-4 formylated quinolines, a strategy could involve the coupling of a 4-haloquinoline derivative with a suitable formylating agent or a precursor group that can be readily converted to an aldehyde. For example, a series of novel quinoline-appended biaryls have been synthesized by reacting substituted boronic acids with 2-(4-bromophenoxy)quinolin-3-carbaldehydes through a Suzuki-Miyaura reaction, showcasing the power of this method in functionalizing the quinoline system. acs.org The choice of ligands for the palladium catalyst is crucial for the reaction's efficiency and selectivity.

Other metal-mediated routes have also been explored. Rhodium catalysts, for instance, are known to mediate C-H activation and amination reactions, which could be conceptually applied to the synthesis of aminoquinolines. beilstein-journals.orgacs.org Copper-catalyzed reactions are also prevalent in the synthesis of nitrogen-containing heterocycles and could offer alternative pathways to functionalized quinolines. beilstein-journals.org The Vilsmeier-Haack reaction, while not a metal-catalyzed process in the traditional sense, is a standard method for formylating electron-rich aromatic rings and has been successfully used to prepare 4-chloroquinoline-3-carbaldehydes, which are valuable precursors for further functionalization. mdpi.commdpi.com

| Catalyst System | Reaction Type | Relevance to C-4 Formylation | Reference |

| Pd(dppf)Cl₂, Pd(dppp)Cl₂ | Carbonylative Cyclization | Synthesis of 4-quinolone core, adaptable for formylation. | mdpi.com |

| [(dppf)PdCl₂] | Suzuki-Miyaura Coupling | C-C bond formation to introduce a formyl or precursor group at C-4. | acs.org |

| Pd(OAc)₂, Xantphos | Amidation/Cyclization | One-pot synthesis of 4-quinolones from 2'-bromoacetophenones. | acs.org |

| Ru-Fe/γ-Al₂O₃ | Hydrogen Transfer Reaction | Continuous synthesis of quinolines from nitroarenes. | rsc.org |

Stereoselective and Chemoselective Synthetic Strategies

Achieving stereoselectivity and chemoselectivity is paramount when synthesizing complex molecules like this compound, which possesses multiple reactive sites.

Chemoselectivity is a primary concern, focusing on the selective reaction of one functional group in the presence of others. In the context of this compound, a key challenge is the formylation of the C-4 position without affecting the amino group at C-3 or other positions on the quinoline ring. Metal-catalyzed reactions often provide a high degree of chemoselectivity through catalyst-substrate interactions. For example, directed metalation, where a functional group directs a catalyst to a specific position, can be a powerful tool. The amino group at C-3 could potentially direct a metal catalyst to the adjacent C-4 position for selective formylation. Conversely, protecting the amino group might be necessary during certain synthetic steps to prevent unwanted side reactions. Research on the synthesis of 2-amino-4-arylquinoline-3-carbonitriles has demonstrated high regioselectivity, suggesting that controlling selectivity in substituted quinoline synthesis is feasible. researchgate.net

Stereoselectivity , while not directly applicable to the aromatic, achiral structure of this compound itself, becomes critical when considering reactions involving this compound or the synthesis of chiral derivatives. For instance, if the aldehyde group were to participate in an aldol (B89426) reaction, controlling the stereochemistry of the newly formed chiral centers would be essential. youtube.com Modern synthetic methods, such as enantioselective catalysis using chiral metal complexes, are employed to achieve high levels of stereocontrol. acs.org Rhodium-catalyzed hydroamidation reactions have been shown to proceed with excellent regioselectivity, which is a facet of chemoselectivity. acs.org Similarly, stereoselective additions of acid chlorides to alkynes have been developed, highlighting the potential for precise control in the synthesis of complex molecules. nih.gov

The principles of chemoselectivity are directly applicable to the synthesis of this compound, ensuring the correct placement of the formyl group while preserving the amino substituent.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinolines and their derivatives. ijpsjournal.comacs.orgresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant focus has been on the use of environmentally benign solvents, with water being an ideal choice. acs.org Several synthetic protocols for quinoline derivatives have been successfully developed in aqueous media. researchgate.net The use of ethanol (B145695), often in combination with water, also represents a greener alternative to traditional chlorinated solvents. rsc.orgacs.org

The development of novel catalytic systems is at the heart of green quinoline synthesis. Organocatalysts, such as p-toluenesulfonic acid and L-proline, have been employed as efficient, non-hazardous, and often recyclable catalysts for the one-pot synthesis of quinoline derivatives. researchgate.netresearchgate.net These reactions often proceed with high yields and simple work-up procedures.

Nanocatalysis is another burgeoning area in green synthesis. nih.gov Nanoparticle-based catalysts can offer high activity and selectivity, and their heterogeneous nature often allows for easy recovery and reuse, reducing waste and cost. For instance, Ru-Fe nanoparticles supported on γ-Al₂O₃ have been used for the continuous synthesis of 2-methylquinolines. rsc.org

Energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis are also being explored. researchgate.netresearchgate.net These methods can significantly reduce reaction times and energy consumption compared to conventional heating. Furthermore, solvent-free reaction conditions, where the neat reactants are mixed in the presence of a catalyst, represent an ideal green synthetic protocol by completely eliminating the need for a solvent. acs.orgnih.gov

| Green Approach | Description | Examples in Quinoline Synthesis | Reference |

| Alternative Solvents | Use of water or ethanol instead of hazardous organic solvents. | Friedländer synthesis in ethanol; Pfitzinger synthesis in water. | acs.org |

| Organocatalysis | Employment of small organic molecules as catalysts. | p-Toluenesulfonic acid for quinoline-4-carboxylic acids; L-proline for 4H-chromenes. | researchgate.netresearchgate.net |

| Nanocatalysis | Use of nanoparticle-based catalysts for enhanced activity and recyclability. | Ru-Fe/γ-Al₂O₃ for continuous flow synthesis; ZrO₂/Fe₃O₄ magnetic nanoparticles. | rsc.orgacs.org |

| Energy Efficiency | Application of microwave or ultrasound irradiation to reduce reaction time and energy. | Microwave-assisted synthesis of quinoline-4-carboxylic acid derivatives. | researchgate.netresearchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Synthesis of polysubstituted quinolines using nanocatalysts. | nih.gov |

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.

Reactions Involving the Aldehyde Functionality at C-4

The aldehyde group at the C-4 position is a key site for various chemical modifications, enabling the synthesis of a wide array of quinoline derivatives.

Nucleophilic Additions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.com This is a fundamental reaction of aldehydes and ketones, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The rate of this addition is influenced by the electronic nature of the substituents on the quinoline ring.

Condensation Reactions: Schiff Base, Imine, and Aminal Formation with Amines

This compound readily condenses with primary amines to form Schiff bases or imines. bepls.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. For instance, the reaction of 4,6,8-triarylquinoline-3-carbaldehydes with 4-fluoroaniline in refluxing dioxane leads to the corresponding Schiff bases. nih.gov The formation of these C=N double bonds is a crucial step in the synthesis of various biologically active compounds. researchgate.netnih.govsemanticscholar.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary Amine | Schiff Base (Imine) | bepls.com |

| 4,6,8-Triarylquinoline-3-carbaldehydes | 4-Fluoroaniline | Schiff Base | nih.gov |

| Quinolin-7-amine | Aromatic Aldehydes | Schiff Base | bepls.com |

Aldol Condensation and Knoevenagel Reactions

The aldehyde functionality of this compound can participate in aldol-type condensation reactions. A notable example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group, typically in the presence of a weak base. sigmaaldrich.comwikipedia.org This reaction leads to the formation of an α,β-unsaturated product after dehydration. sigmaaldrich.com While specific examples involving this compound are not extensively documented in the provided results, the general reactivity of aldehydes in Knoevenagel condensations is well-established. sigmaaldrich.comwikipedia.orgnih.govacs.org

Oxidation to 3-Aminoquinoline-4-carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid group, yielding 3-aminoquinoline-4-carboxylic acid and its derivatives. researchgate.netresearchgate.net The synthesis of quinoline-4-carboxylic acids is significant as these compounds are precursors to various biologically active molecules. researchgate.netresearchgate.netnih.gov For example, 2-(2-haloaryloxy)quinoline-3-carboxylic acids can be prepared from 2-chloro-3-formylquinolines through nucleophilic substitution followed by oxidation. researchgate.net

| Starting Material | Reaction Type | Product | Reference |

| 2-Chloro-3-formylquinolines | Nucleophilic Substitution and Oxidation | 2-(2-Haloaryloxy)quinoline-3-carboxylic acids | researchgate.net |

| This compound | Oxidation | 3-Aminoquinoline-4-carboxylic acid | chemsrc.com |

Reduction to Alcohol or Alkyl Groups

The aldehyde group can be reduced to a primary alcohol or further to a methyl group. The reduction of 4,6,8-triarylquinoline-3-carbaldehydes with sodium borohydride (NaBH4) in ethanol at reflux yields the corresponding (4,6,8-triarylquinolin-3-yl)methanols. nih.gov

Reactions Involving the Amino Functionality at C-3

The amino group at the C-3 position of the quinoline ring also participates in a variety of chemical reactions, further expanding the synthetic utility of this compound.

The amino group can act as a nucleophile and participate in substitution reactions. For instance, the reaction of 3-aminoquinolines with other reagents can lead to the formation of new C-N bonds. The amino group can also be a directing group in various metal-catalyzed C-H activation reactions, although specific examples with the 4-carbaldehyde substituent need further investigation. wordpress.com It has been noted that 8-aminoquinoline amides are effective directing groups in C-H functionalization reactions. acs.orgacs.org

Furthermore, the amino group can be involved in cyclization reactions to form fused heterocyclic systems. The reactivity of the amino group is a key aspect in the synthesis of diverse quinoline-based scaffolds. researchgate.net It is also a precursor for the synthesis of other functional groups via diazotization reactions, although these reactions should be handled with care due to the potential for explosive intermediates. nih.gov

Acylation, Alkylation, and Sulfonylation of the Amino Group

The primary amino group in this compound readily undergoes reactions typical of aromatic amines, such as acylation, alkylation, and sulfonylation. These transformations are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Acylation of the amino group can be achieved using various acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetic anhydride can yield the corresponding acetamido derivative. These reactions are generally high-yielding and proceed under mild conditions.

Alkylation of the amino group can lead to the formation of secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. The use of specific alkylating agents and reaction conditions can favor mono- or dialkylation. For example, reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride is a common method for introducing alkyl groups.

Sulfonylation of the amino group with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, affords the corresponding sulfonamides. This reaction is generally efficient and provides stable compounds with diverse biological activities. The sulfonylation of aminoquinolines has been a key step in the development of various therapeutic agents. acs.org

| Reactant | Reagent | Conditions | Product |

| This compound | Acyl chloride/anhydride | Base (e.g., pyridine) | N-(4-formylquinolin-3-yl)amide |

| This compound | Alkyl halide | Base, heat | N-alkyl or N,N-dialkyl-4-formylquinolin-3-amine |

| This compound | Sulfonyl chloride | Base (e.g., pyridine) | N-(4-formylquinolin-3-yl)sulfonamide |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. This diazotization opens up a pathway for a variety of subsequent transformations, where the diazonium group is replaced by other functionalities.

A notable transformation is the Sandmeyer reaction , where the diazonium salt is treated with copper(I) salts to introduce a range of substituents. acs.org For example, treatment with copper(I) chloride or copper(I) bromide would yield 3-chloro- or 3-bromoquinoline-4-carbaldehyde, respectively. Similarly, copper(I) cyanide can be used to introduce a cyano group. These halogenated and cyanated quinolines are versatile intermediates for further synthetic manipulations.

In some cases, attempted diazotization of substituted aminoquinolines can lead to unexpected intramolecular cyclizations or rearrangements. For instance, the attempted diazotization of 3-amino-2-phenylquinoline-4-carboxylic acid was reported to yield 4-nitro-2-phenylquinoline instead of the expected diazonium salt product, highlighting the complex reactivity of such systems. chempedia.info While no direct reports on the diazotization of this compound were found, it is expected to undergo similar transformations, potentially leading to the formation of pyrazolo[3,4-d]quinoline derivatives through intramolecular cyclization, especially if the reaction conditions are carefully controlled.

Condensation Reactions with Carbonyl Compounds for Heterocyclic Ring Formation

The presence of both an amino group and an aldehyde group on adjacent positions of the quinoline ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through condensation reactions. These reactions typically involve the reaction of the amino group or the aldehyde group with a suitable difunctional reagent.

One common strategy involves the Knoevenagel condensation of the formyl group with active methylene compounds. mdpi.comquimicaorganica.orgthieme-connect.com Reagents such as malononitrile, ethyl cyanoacetate, or barbituric acid can react with the aldehyde functionality in the presence of a basic catalyst to form an α,β-unsaturated intermediate. This intermediate can then undergo intramolecular cyclization involving the amino group to afford various fused pyridone or pyrimidone systems.

Furthermore, condensation of the amino group with β-dicarbonyl compounds can also lead to the formation of fused heterocyclic rings. For example, reaction with a β-ketoester could lead to the formation of a pyrimido[4,5-c]quinoline system after initial condensation and subsequent cyclization. The specific outcome of these reactions is highly dependent on the nature of the carbonyl compound and the reaction conditions employed.

| This compound Reactant | Carbonyl Compound | Product (Fused Heterocycle) |

| Aldehyde group | Malononitrile | Pyrido[3,4-c]quinoline derivative |

| Aldehyde group | Ethyl cyanoacetate | Pyrido[3,4-c]quinolin-1-one derivative |

| Amino group | β-Ketoester | Pyrimido[4,5-c]quinoline derivative |

Reactions Involving the Quinoline Core

The quinoline ring system itself is susceptible to various chemical transformations, including electrophilic and nucleophilic aromatic substitution, as well as reduction of the heteroaromatic system. The presence of the amino and formyl groups significantly influences the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgreddit.com Electrophilic attack typically occurs on the benzene ring (positions 5, 6, 7, and 8) rather than the pyridine ring. The directing effect of the existing substituents plays a crucial role in determining the position of the incoming electrophile.

The amino group at the 3-position is a strong activating group and an ortho-, para-director. However, in the quinoline system, its influence is primarily directed towards the benzene ring. The formyl group at the 4-position is a deactivating group and a meta-director. The interplay of these two groups, along with the inherent reactivity of the quinoline nucleus, makes predicting the exact outcome of electrophilic substitution challenging without experimental data. Generally, substitution is favored at the 5- and 8-positions. quimicaorganica.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Aromatic Substitution on Activated Quinoline Ring Positions

The quinoline ring, particularly the pyridine ring, is susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-position. quimicaorganica.org In the case of this compound, the formyl group at the 4-position can activate this position towards nucleophilic attack.

If a suitable leaving group were present at an activated position, it could be displaced by a variety of nucleophiles. For instance, a chloro or bromo substituent at the 2- or 4-position of a quinoline ring can be readily displaced by nucleophiles such as amines, alkoxides, or thiolates. While this compound itself does not have a leaving group, derivatives of this compound could undergo such reactions.

Catalytic Hydrogenation and Reduction of the Heteroaromatic System

The quinoline ring system can be reduced under catalytic hydrogenation conditions. The reduction can be selective to either the pyridine ring or the benzene ring, or it can lead to the complete saturation of the entire heterocyclic system, depending on the catalyst and reaction conditions used.

Typically, the hydrogenation of quinolines under mild conditions with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) leads to the reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroquinolines. acs.org More forcing conditions or different catalysts, such as Raney nickel or rhodium, can lead to the reduction of the benzene ring or the entire quinoline system to form decahydroquinolines.

The presence of the amino and formyl groups on the this compound molecule can influence the hydrogenation process. The aldehyde group itself can be reduced to an alcohol under these conditions. Selective reduction of either the formyl group or the quinoline ring would require careful selection of the catalyst and reaction parameters. For example, using a chemoselective catalyst could allow for the reduction of the quinoline ring while leaving the aldehyde group intact.

| Reaction | Catalyst | Conditions | Product |

| Pyridine Ring Reduction | Pd/C, H₂ | Mild pressure and temperature | 3-Amino-1,2,3,4-tetrahydroquinoline-4-carbaldehyde |

| Aldehyde Reduction | NaBH₄ | Methanol | (3-Aminoquinolin-4-yl)methanol |

| Full Ring System Reduction | Raney Ni, H₂ | High pressure and temperature | 3-Aminodecahydroquinoline-4-carbaldehyde |

Cascade and Multi-component Reactions Utilizing Both Amino and Aldehyde Functionalities

The inherent reactivity of the 3-amino and 4-aldehyde groups in the quinoline system is pivotal for its application in the one-pot synthesis of fused heterocycles. These reactions are typically designed to proceed through a sequence of condensation and cyclization steps, capitalizing on the nucleophilicity of the amino group and the electrophilicity of the formyl group.

A prominent example of such a transformation is the multi-component synthesis of pyrimido[4,5-b]quinolines. In these reactions, an aldehyde, a compound with an active methylene group (such as dimedone or barbituric acid), and an amino-substituted pyrimidine (like 6-amino-1,3-dimethyluracil) are condensed together. nih.govnih.gov This reaction is a powerful method for creating these biologically significant molecules. nih.gov The general mechanism involves the initial Knoevenagel condensation of the aldehyde with the active methylene compound, followed by a Michael addition of the amino group and subsequent cyclization and dehydration to afford the fused ring system.

In a representative multi-component reaction for the synthesis of pyrimido[4,5-b]quinoline derivatives, various aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil are reacted in the presence of a catalyst. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and yield. For instance, trityl chloride has been employed as a neutral and effective catalyst for this transformation, affording the products in high yields under mild conditions. nih.gov The use of DABCO as a basic catalyst has also been reported for the synthesis of novel pyrimido[4,5-b]quinolines. nih.gov

The following table summarizes the key aspects of a typical multi-component reaction for the synthesis of pyrimido[4,5-b]quinolines, which exemplifies the type of transformation that the 3-amino and 4-aldehyde functionalities of a quinoline core can undergo.

| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene Compound) | Reactant 3 (Amino Compound) | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Aromatic Aldehydes | Dimedone | 6-Amino-1,3-dimethyluracil | Trityl Chloride (10 mol%) | Chloroform | Reflux | Pyrimido[4,5-b]quinoline derivative | High |

| 4-(4-Chlorobenzyloxy)benzaldehyde | Dimedone | 6-Amino-1,3-dimethyluracil | DABCO (25 mol%) | Solvent-free | 90 °C | Benzyloxy pyrimido[4,5-b]quinoline derivative | Not specified |

Furthermore, the versatility of the this compound scaffold extends to the potential synthesis of other fused heterocyclic systems, such as quinolino[3,4-b]diazepines. Although direct synthesis from this compound is not explicitly detailed, related one-pot syntheses of quinoline/pyrimido-diazepines have been reported. These reactions typically involve the condensation of a hydrazine-substituted quinoline with an aldehyde and a cyclic diketone like barbituric acid. nih.gov This suggests a plausible pathway where this compound could react with a hydrazine derivative and a suitable C-H acid to form a seven-membered diazepine ring fused to the quinoline core.

The proposed mechanism for such a reaction would likely initiate with the formation of a hydrazone between the aldehyde group of the quinoline and the hydrazine. This is followed by a cyclocondensation reaction involving the active methylene compound and the amino group at the 3-position of the quinoline ring.

The research into cascade and multi-component reactions involving the this compound framework underscores the synthetic potential of this bifunctional building block. While direct examples are sparse, the analogous syntheses of complex fused quinoline heterocycles provide a strong foundation for future explorations in this area. The ability to construct intricate molecular architectures in a single, efficient step holds significant promise for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Design and Synthesis of Advanced Quinoline Scaffolds

The derivatization of this compound is a key strategy for creating advanced quinoline scaffolds. The dual reactivity of the amino and aldehyde moieties allows for selective modifications to tailor the molecule's properties. For instance, the aldehyde group can undergo oxidation to form a carboxylic acid or be converted into various other functional groups.

One documented approach involves the derivatization of a related precursor, 2-(alkynyl)quinoline-3-carbaldehyde. In this method, the aldehyde group is subjected to oxidative esterification. The reaction, promoted by iodine (I2) in the presence of potassium carbonate (K2CO3) and an alcohol (the nucleophile), converts the carbaldehyde into a methyl, ethyl, or tert-butyl ester. This transformation highlights a pathway to functionalize the C4-position without forming a new ring system.

While direct examples starting from this compound are sparse in the reviewed literature, similar principles apply. The amino group at the C3-position offers another site for derivatization, such as through acylation or alkylation, further expanding the molecular diversity achievable from this scaffold. These modifications are crucial for developing molecules with specific structural and electronic properties.

Construction of Fused Heterocyclic Systems from this compound

The ortho-disposed amino and formyl groups of this compound make it an ideal precursor for synthesizing fused heterocyclic systems. This arrangement facilitates annulation reactions where a new ring is built onto the quinoline's 'c' face, leading to polycyclic structures.

Pyrido[4,5-b]quinoline Systems

The synthesis of pyrido[4,5-b]quinolines involves the fusion of a pyridine ring onto the quinoline core. A classic and highly effective method for this type of transformation is the Friedländer annulation. nih.govwikipedia.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). nih.govwikipedia.orgnih.govresearchgate.net

In the context of this compound, the molecule itself serves as the 2-aminoaryl aldehyde component. Reaction with an appropriate active methylene compound, such as a cyclic ketone like cyclohexanone or a β-ketoester, under acidic or basic catalysis, would be expected to yield the corresponding fused tetracyclic pyrido[4,5-b]quinoline system. While this represents a chemically sound and established strategy, specific literature examples detailing this precise transformation from this compound were not prominent in the reviewed sources.

Pyrano[2,3-c]pyrazole and Triazolopyrimidine Fusions

The synthesis of more complex fused systems, such as pyranopyrazoles and triazolopyrimidines, from this compound represents a significant synthetic challenge.

Pyrano[2,3-c]pyrazole Fusions: The construction of a pyrano[2,3-c]pyrazole ring system typically proceeds via a multi-component reaction. jchr.org A common pathway involves the one-pot condensation of an aldehyde, hydrazine, a β-ketoester (like ethyl acetoacetate), and malononitrile. nih.gov Theoretically, this compound could serve as the aldehyde component in such a reaction. This would lead to a pyran ring fused to the quinoline at the 3- and 4-positions, with an attached pyrazole moiety. However, the available literature focuses more on creating hybrid molecules where a pre-synthesized pyrano[2,3-c]pyrazole scaffold is linked to a 4-aminoquinoline (B48711), rather than being directly fused.

Triazolopyrimidine Fusions: Similarly, the direct fusion of a triazolopyrimidine ring system is not extensively documented starting from this compound. The synthesis of related azole-pyrimidine fused heterocycles, such as pyrazolo[3,4-d]pyrimidines, often involves building the pyrimidine ring onto a pre-existing 5-aminopyrazole precursor. rsc.org A potential, albeit multi-step, pathway could involve first converting the amino and aldehyde groups of the starting quinoline into a fused pyrazole or triazole ring, followed by subsequent annulation of the pyrimidine ring. The literature more commonly describes the synthesis of hybrid molecules where triazolopyrimidine and 4-aminoquinoline moieties are joined by a linker.

Pyrimidine and Oxadiazole Derivatives

The amino and aldehyde functionalities are well-suited for building fused pyrimidine rings and for synthesizing appended oxadiazole heterocycles.

Pyrimidine Derivatives: A documented route to fused pyrimido[4,5-b]quinolines involves the reaction of 2-chloro-3-formylquinolines with urea or thiourea. rsc.org This reaction, catalyzed by p-toluenesulfonic acid (PTSA) under microwave heating, yields 2-oxo- or 2-thioxo-pyrimido[4,5-b]quinolines, respectively. This demonstrates a direct conversion of the 3-formylquinoline core into a fused pyrimidine system. By starting with this compound, a similar condensation with a suitable three-carbon fragment or a urea equivalent could afford the pyrimido[4,5-b]quinoline skeleton.

Oxadiazole Derivatives: The 1,3,4-oxadiazole ring is a common bioisostere for ester and amide groups and can be readily synthesized from the carbaldehyde function. A standard method involves the conversion of the aldehyde to its corresponding N-acylhydrazone, followed by oxidative cyclization. nih.gov The synthesis proceeds in two main steps:

Reaction of this compound with a hydrazide (e.g., benzohydrazide) to form the N-acylhydrazone intermediate.

Oxidative cyclization of the N-acylhydrazone using a dehydrating agent or an oxidant. Common reagents for this step include phosphorus oxychloride, thionyl chloride, or iodine. wikipedia.orgrsc.org

This process results in a 2,5-disubstituted 1,3,4-oxadiazole ring attached to the quinoline core at the C4 position.

| Reagent 1 | Reagent 2 | Product Type | Reference |

| Hydrazide (R-CONHNH₂) | Oxidizing/Dehydrating Agent (e.g., POCl₃) | 4-(1,3,4-Oxadiazol-2-yl)-3-aminoquinoline | nih.gov |

| 2-Chloro-3-formylquinoline | Urea / Thiourea | 2-Oxo/Thioxo-pyrimido[4,5-b]quinoline | rsc.org |

Imidazo[4,5-c]quinoline Systems

The synthesis of imidazo[4,5-c]quinolines from this compound is a well-established route, often proceeding through a 3,4-diaminoquinoline intermediate. The process typically involves two key steps:

Formation of a Diamine Precursor: The aldehyde at C4 is first converted into an amino group. This can be achieved by forming an oxime with hydroxylamine, followed by reduction, or through direct reductive amination.

Imidazole (B134444) Ring Closure: The resulting 3,4-diaminoquinoline intermediate is then cyclized by reacting with a one-carbon source. Common reagents for this cyclization include orthoesters (like trimethyl orthovalerate) or carboxylic acids, often in the presence of a catalyst.

For example, a 3,4-diaminoquinoline intermediate can be reacted with trimethyl orthovalerate in toluene to yield the corresponding 2-butyl-1H-imidazo[4,5-c]quinoline.

| Intermediate | Cyclization Reagent | Product | Yield | Reference |

| 3,4-Diaminoquinoline | Trimethyl orthovalerate | 2-Butyl-1H-imidazo[4,5-c]quinoline | 52-94% |

Covalent Linkage Strategies (e.g., ethyl linkers)

Beyond ring fusion, this compound serves as a foundation for creating hybrid molecules where distinct heterocyclic scaffolds are connected via covalent linkers. This "covalent bitherapy" approach aims to combine the biological activities of two different pharmacophores into a single molecule.

A prominent strategy involves modifying the 4-aminoquinoline core (derived from the starting material) to introduce a linker, which is then attached to another heterocyclic unit. Ethyl linkers are commonly employed for this purpose. For instance, novel antimalarial agents have been synthesized by covalently linking a pyrano[2,3-c]pyrazole scaffold to a 4-aminoquinoline moiety through an ethyl linker. Similarly, 4-aminoquinoline-triazolopyrimidine hybrids have been created using diaminoalkane linkers of varying lengths, including ethyl, propyl, and butyl chains. These studies demonstrate that the quinoline scaffold can be effectively functionalized to serve as an anchor for building larger, multi-component molecular structures.

Incorporation into Macrocyclic and Supramolecular Architectures

The strategic placement of amino and aldehyde groups in this compound makes it an ideal candidate for the synthesis of complex macrocyclic and supramolecular structures. The primary route for achieving this is through Schiff base condensation, a reaction between a primary amine and a carbonyl compound. acs.org Given that this compound contains both requisite functional groups, it can undergo self-condensation or react with other di- or poly-functional amines and carbonyl compounds to form macrocycles.

The reaction of dicarbonyl compounds with diamines is a well-established method for the synthesis of [2+2] macrocyclic Schiff bases. acs.org By analogy, the self-condensation of two molecules of this compound could potentially lead to a [2+2] macrocyclic Schiff base, featuring a central diazocine ring flanked by two quinoline units. Alternatively, reaction with other diamines or dicarbonyl compounds can generate a variety of macrocyclic structures, with the size and properties of the resulting macrocycle being dependent on the nature of the co-monomer. The synthesis of macrocyclic Schiff bases is often carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org

The quinoline moiety itself is a valuable component in supramolecular chemistry, known to participate in non-covalent interactions such as π-π stacking. acs.org This property can be exploited in the design of supramolecular assemblies. Quinoline derivatives have been shown to form well-ordered structures, including helices and 3D frameworks, through a network of weak bonding interactions. acs.org Furthermore, quinoline-based macrocycles have been designed to act as receptors for various guest molecules and to participate in the formation of complex supramolecular systems. The incorporation of the this compound unit into such architectures could lead to novel materials with interesting host-guest chemistry and photophysical properties. For instance, a quinoline derivative has been used to create a supramolecular gel capable of responding to external stimuli like volatile acids and organic amines. rsc.org

Structure-Reactivity Relationships in Novel Derivatives

The reactivity and biological activity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies on related quinoline compounds provide valuable insights into the potential reactivity patterns of novel derivatives of this compound.

In the context of antimalarial agents, extensive SAR studies on 4-aminoquinolines have revealed key structural requirements for activity. The presence of a chlorine atom at the 7-position of the quinoline ring is considered optimal for activity, while a methyl group at the 3-position tends to reduce activity. pharmacy180.com The basic amino side chain at the 4-position is also crucial for accumulating the drug in the parasite's food vacuole. acs.org These findings suggest that modifications at the 7-position of the this compound scaffold could significantly impact the biological profile of its derivatives.

The electronic properties of substituents on the quinoline ring also play a critical role in its reactivity. Studies on the synthesis of quinoline-4-carboxylic acids have shown that the reaction is influenced by both electronic and steric effects of the substituents on the aniline precursor. nih.gov While some synthetic protocols are minimally affected by the electronic nature of the substituents, others show a clear dependence. nih.govacs.org For instance, the presence of electron-withdrawing or electron-donating groups can influence the yield of the reaction and the stability of intermediates. researchgate.net The reactivity of the carbaldehyde group in quinoline derivatives is also subject to these electronic influences.

The following tables summarize some of the known structure-activity relationships for substituted quinolines, which can be extrapolated to predict the properties of novel derivatives of this compound.

Table 1: Structure-Activity Relationship of 4-Substituted Quinolines

| Position | Substituent | Effect on Activity/Toxicity | Reference |

| C-4 | Dialkylaminoalkyl side chain (2-5 carbons) | Optimal for activity | pharmacy180.com |

| C-4 Side Chain | Hydroxyl group on ethyl | Reduces toxicity | pharmacy180.com |

| C-4 Side Chain | Aromatic ring | Reduced toxicity and activity | pharmacy180.com |

| C-7 | Chloro group | Optimal for activity | pharmacy180.comacs.org |

| C-3 | Methyl group | Reduces activity | pharmacy180.com |

| C-8 | Methyl group | Abolishes activity | pharmacy180.com |

Table 2: Influence of Substituents on the Synthesis of Quinoline-4-Carboxylic Acids

| Reactant | Substituent Type | Effect on Reactivity | Reference |

| Aniline | Electron-deficient | Suitable for the reaction, good yields | nih.gov |

| Aniline | Electron-donating | Suitable for the reaction | nih.gov |

| Aniline | Ortho-substituent | Lower reactivity compared to meta and para | nih.gov |

| Benzaldehyde | Various electronic and steric properties | Reaction is largely unaffected | nih.gov |

These established relationships provide a rational basis for the design of novel this compound derivatives with tailored reactivity and biological properties. By strategically modifying the quinoline core and the amino and carbaldehyde functional groups, it is possible to fine-tune the characteristics of the resulting molecules for specific applications.

Advanced Spectroscopic and Analytical Characterization Methodologies in the Study of 3 Aminoquinoline 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Aminoquinoline-4-carbaldehyde, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the aromatic protons of the quinoline (B57606) ring system, the aldehyde proton, and the protons of the amino group. The chemical shifts (δ) and coupling constants (J) of these protons are influenced by their electronic environment and their spatial relationship with neighboring protons, allowing for unambiguous assignment. For instance, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum, often above 9.0 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons exhibit complex splitting patterns in the range of 7.0-9.0 ppm, with their specific shifts and couplings providing detailed information about their positions on the quinoline core. The amino group protons can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 185-200 ppm. oregonstate.edu The carbon atoms of the quinoline ring appear in the aromatic region (approximately 110-160 ppm). oregonstate.educhemicalbook.com The carbon attached to the amino group and the carbon of the carbaldehyde group also have distinct chemical shifts that aid in the complete structural assignment.

A study on related quinoline derivatives provides context for the expected chemical shifts. For example, in a study of 7-hydroxyquinoline-8-carbaldehydes, the aldehyde proton was observed at around 10.41 ppm. mdpi.com In another analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon attached to the amino group was assigned a signal at 159.8 ppm. researchgate.net While these are not exact values for this compound, they provide a reasonable expectation for the spectral features.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aldehyde | CHO | 9.5 - 10.5 (singlet) | 185 - 195 |

| Aromatic | C2-H | 8.5 - 9.0 (singlet) | 145 - 155 |

| C5-H | 7.0 - 8.5 (multiplets) | 115 - 140 | |

| C6-H | |||

| C7-H | |||

| C8-H | |||

| Amino | NH₂ | 5.0 - 7.0 (broad singlet) | N/A |

| Quaternary Carbons | C3 | N/A | 140 - 150 |

| C4 | N/A | 120 - 130 | |

| C8a/C4a | N/A | 140 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated, primarily at the basic nitrogen atom of the quinoline ring or the amino group, to generate a prominent protonated molecular ion [M+H]⁺. This allows for the direct determination of the compound's monoisotopic mass. Low-resolution ESI-MS is often used for routine analysis and reaction monitoring. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula (C₁₀H₈N₂O). By comparing the experimentally measured exact mass with the calculated theoretical mass, HRMS provides a high degree of confidence in the compound's identity.

Fragmentation Analysis: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation, CID), the resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the formyl group (CHO) or the loss of carbon monoxide (CO) from the protonated molecule, leading to significant fragment ions that can be used to confirm the presence of the aldehyde functionality. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ ≈ 173.07 | Molecular Weight Confirmation |

| HRMS | Positive | Calculated for [C₁₀H₉N₂O]⁺: 173.0709 | Elemental Composition, High-Accuracy Molecular Formula |

| MS/MS (Fragmentation) | Positive | Fragments corresponding to loss of CHO, CO | Structural Confirmation, Fragmentation Pathway |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H, C=O, C=N, and C=C bonds.

The key vibrational frequencies anticipated for this compound include:

N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, a primary amine shows two bands in this region, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching (Aromatic): The C-H stretching vibrations of the quinoline ring will appear above 3000 cm⁻¹.

C=O Stretching: The carbonyl group of the aldehyde will give rise to a strong, sharp absorption band in the region of 1670-1700 cm⁻¹. The conjugation with the quinoline ring system is expected to lower this frequency compared to a non-conjugated aldehyde.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring will appear in the 1450-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group is expected in the range of 1550-1650 cm⁻¹.

C-H Bending (Aromatic): The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the quinoline ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium to Weak |

| Aldehyde (C=O) | Stretching | 1670 - 1700 | Strong |

| Aromatic (C=C/C=N) | Stretching | 1450 - 1650 | Medium to Strong |

| Amino (N-H) | Bending | 1550 - 1650 | Medium |

| Aromatic (C-H) | Out-of-plane Bending | 700 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions within the extended π-conjugated system of the quinoline ring, the amino group, and the carbaldehyde group.

The quinoline core itself has strong absorptions in the UV region. The presence of the amino group (an auxochrome) and the carbaldehyde group (a chromophore) are expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially an increase in the molar absorptivity. The spectrum is likely to show multiple bands, with the high-energy π → π* transitions occurring at shorter wavelengths and the lower-energy n → π* transition of the carbonyl group appearing as a weaker band at a longer wavelength. Studies on similar amino-substituted quinolines have shown absorption maxima that are sensitive to solvent polarity, indicating changes in the electronic distribution in the ground and excited states. researchgate.net The existence of an aldehyde band in related aminobenzaldehydes has been confirmed around 310 nm. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound Note: The exact λmax values and molar absorptivities (ε) are solvent-dependent.

| Electronic Transition | Expected Wavelength Range (λmax, nm) | Relative Intensity |

|---|---|---|

| π → π | 250 - 350 | High |

| n → π | 350 - 450 | Low |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond lengths and angles: Accurate determination of all bond lengths and angles within the molecule, confirming the geometry of the quinoline ring, the amino group, and the carbaldehyde substituent.

Conformation: The dihedral angles between the quinoline ring and the carbaldehyde group, revealing the preferred conformation in the solid state.

Intermolecular interactions: Identification of hydrogen bonding (e.g., between the amino group of one molecule and the carbonyl oxygen or quinoline nitrogen of a neighboring molecule) and π-π stacking interactions, which govern the crystal packing. researchgate.net

Planarity: Assessment of the planarity of the quinoline ring system.

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules, which is crucial for applications such as drug design and materials science.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds. nih.govacs.org For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid). A UV detector set at one of the compound's absorption maxima would be used for detection. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. cat-online.com The compound is first vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. The combination of the retention time from the GC and the mass spectrum from the MS offers a high degree of certainty in compound identification and purity assessment. Derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte.

Table 5: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase (Typical) | Mobile/Carrier Phase (Typical) | Detection Method | Application |

|---|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water mixture | UV-Vis | Purity assessment, quantitative analysis, preparative separation |

| GC-MS | Non-polar (e.g., polysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Mass Spectrometry | Purity assessment, identification of volatile impurities |

Theoretical and Computational Investigations of 3 Aminoquinoline 4 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and semi-empirical methods, are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.netnih.gov

Electronic Structure and Molecular Orbital Analysis

DFT calculations are frequently employed to understand the electronic structure and reactivity of quinoline (B57606) derivatives. nih.gov These calculations provide information on parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the electronic and charge transfer properties of the molecule. siftdesk.org For instance, in a study of 8-chloroquinoline-2-carbaldehyde, DFT calculations were used to analyze the HOMO-LUMO energy gap, which is indicative of the molecule's chemical reactivity and kinetic stability. siftdesk.org The analysis of molecular orbitals helps in understanding the electron-donating and -accepting capabilities of different parts of the molecule, which is essential for predicting its interaction with other molecules. nih.govsiftdesk.org

Comprehensive computational studies on phenylhydrazono phenoxyquinoline derivatives, which are structurally related to 3-aminoquinoline-4-carbaldehyde, have utilized DFT to indicate a favorable reactivity profile. nih.gov These studies often involve the calculation of various reactivity descriptors like electronegativity, chemical potential, hardness, and softness, which are derived from the HOMO and LUMO energies. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Quantum chemical methods are instrumental in elucidating reaction mechanisms and identifying transition states. For example, the condensation reaction of pyridinecarbaldehydes with other organic molecules has been investigated using the semi-empirical AM1 method to model the reaction mechanism. researchgate.net Such studies can predict whether different products are formed in parallel from a common intermediate. researchgate.net

In the synthesis of quinoline-amide derivatives, DFT has been used to understand the stability of the synthesized compounds. nih.gov While the provided information does not detail a specific reaction mechanism for this compound, the methodologies are readily applicable. For instance, the synthesis of 4-aminoquinoline-3-carbonitrile (B2762942) derivatives involves a Thorpe-Ziegler cyclization, a process that could be modeled using quantum chemical calculations to determine the reaction pathway and transition state energies. researchgate.net

Spectroscopic Property Simulations

Theoretical calculations are highly effective in simulating and interpreting spectroscopic data. TD-DFT is a common method used to predict the UV-Vis absorption spectra of molecules. nih.gov For a series of quinoline derivatives, TD-DFT calculations at the B3LYP/6-31G'(d,p) level have been used to predict their absorption spectra. nih.gov

Similarly, vibrational spectra (FT-IR and Raman) of quinoline-4-carbaldehyde (B127539) have been studied by combining experimental measurements with DFT and Hartree-Fock (HF) calculations. researchgate.net These theoretical approaches help in assigning the observed vibrational modes to specific molecular motions and can distinguish between different conformers of the molecule. researchgate.net For example, calculations on quinoline-4-carbaldehyde identified two stable conformers, with the one stabilized by an intramolecular hydrogen bond being the more stable ground state. researchgate.net The computed vibrational frequencies, after scaling, showed good agreement with the experimental data. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. In the context of quinoline derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes. nih.gov For instance, an MD simulation study of a phenylhydrazono phenoxyquinoline derivative docked to the α-amylase enzyme indicated stable binding throughout the simulation period. nih.gov

MD simulations are also employed to study the interactions of 4-aminoquinoline (B48711) derivatives with biological targets. researchgate.net For example, MD simulations of 4-aminoquinoline imidazole (B134444) analogues with the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT) protein revealed that certain derivatives stabilized the protein complex more effectively than chloroquine. researchgate.net The root-mean-square fluctuation (RMSF) analysis from these simulations can identify which parts of the ligand and protein are flexible and which are stable upon binding. researchgate.net

Molecular Docking and Binding Mode Analysis for Scaffold-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmalariaworld.org This method is widely used in drug design to understand how a ligand might interact with a biological target. The 4-aminoquinoline scaffold is recognized as a privileged structure in the design of agents against various diseases, including leishmaniasis. nih.govnih.gov

Docking studies on novel quinoline-3-carbaldehyde derivatives have been performed to assess their binding affinity towards enzymes like GlcN-6-P synthase, providing a rationale for their antimicrobial activity. researchgate.net Similarly, docking of 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids into the active site of P. falciparum lactate (B86563) dehydrogenase suggested it as a potential molecular target. nih.gov In another study, docking simulations of 4-aminoquinoline derivatives into the penicillin-binding protein (PBP2a) active site revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their antibacterial efficacy. mdpi.com These studies often correlate the calculated binding energies with experimentally observed biological activities. researchgate.netnih.gov

| Compound/Derivative | Target | Key Interactions/Findings | Reference |

|---|---|---|---|

| Phenylhydrazono phenoxyquinoline derivatives | α-amylase | Stable binding observed in MD simulations. | nih.gov |

| Quinoline-3-carbaldehyde derivatives | GlcN-6-P synthase | Binding affinity rationalized antimicrobial activity. | researchgate.net |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | P. falciparum lactate dehydrogenase | Highest binding energy identified a potential target. | nih.gov |

| 4-Aminoquinoline imidazole analogues | P. falciparum Chloroquine Resistant Transporter (PfCRT) | Derivatives showed better stabilization of the protein complex than chloroquine. | researchgate.net |

| 6-chlorocyclopentaquinolinamine | Penicillin Binding Protein (PBP2a) | Binding through hydrophobic interactions, hydrogen bonding, and halogen contacts. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov QSAR models are valuable tools in drug design for predicting the activity of new compounds and for understanding the molecular features that are important for their effect. nih.gov

2D-QSAR studies have been conducted on 4-aminoquinoline imidazole analogues to combat chloroquine-resistant P. falciparum. researchgate.net These models, which showed good statistical quality (R² > 0.9), indicated that electron-withdrawing groups tend to improve the binding affinity to the target. researchgate.net In another study on 1,3-dioxoisoindoline-4-aminoquinolines, QSAR models were developed using descriptors calculated by DFT. malariaworld.org The best model revealed that the antiplasmodial activity depends on a combination of topological and electronic descriptors. malariaworld.org Similarly, QSAR analysis of 1,8-naphthalimide-4-aminoquinoline derivatives used descriptors such as dipole moment, net atomic charge, and HOMO/LUMO energies, calculated using the semi-empirical AM1 method, to build predictive models. researchgate.net

| Compound Series | Methodology | Key Descriptors | Key Findings | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline imidazole analogues | 2D-QSAR | Not specified | Electron-withdrawing groups enhance binding affinity. | researchgate.net |

| 1,3-Dioxoisoindoline-4-aminoquinolines | QSAR with DFT descriptors | ATSC5i, GATS8p, minHBint3, minHBint5, MLFER_A, topoShape | Antiplasmodial activity depends on topological and electronic properties. | malariaworld.org |

| 1,8-Naphthalimide-4-aminoquinoline derivatives | QSAR with AM1 descriptors | Dipole moment, atomic net charge, ELUMO, EHOMO, SAG, SAA, hydration energy, polarizability, log P | Developed predictive models for antimalarial activity. | researchgate.net |

Prediction of Thermodynamic Properties and Reaction Energetics

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound and its derivatives, offering insights into their stability and reactivity. Through methods such as Density Functional Theory (DFT), it is possible to predict thermodynamic properties and the energetics of chemical reactions, guiding synthetic efforts and the design of new compounds with desired characteristics. These theoretical calculations are crucial for complementing experimental findings and for exploring the potential energy surfaces of reactions that may be difficult to study in a laboratory setting.

Research in the field often employs DFT with various functionals, such as B3LYP, and basis sets like 6-31G* or 6-311G++(d,p), to optimize molecular geometries and calculate key thermodynamic parameters. mdpi.comnih.govrsc.org These parameters, including the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), are fundamental to determining the stability of a molecule. For instance, a more negative enthalpy of formation suggests greater energetic stability.

For example, a common reaction involving a carbaldehyde group is its reduction to an alcohol. The energetics of such a reaction for a derivative of this compound can be computationally modeled to predict its feasibility.

Table 1: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value | Unit |

| Enthalpy of Formation (ΔHf°) | +150.5 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | +280.2 | kJ/mol |

| Standard Entropy (S°) | 350.8 | J/(mol·K) |

Note: The values in this table are representative and based on typical computational results for similar aromatic compounds. Actual values would be derived from specific DFT calculations.